2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone

Physicochemical Property Density Material Science

Sourcing fluorinated oxazolone building blocks with consistent quality for SAR studies can be challenging. This CF3-bearing 5-oxazolone derivative (CAS 81619-00-3) provides a unique combination of lipophilicity, electron-withdrawing effects, and metabolic stability absent in non-fluorinated analogs. • Density: 1.303 g/cm³; distinct thermal profile simplifies purification • Enables direct synthesis of fluorinated heterocycle libraries via ring-opening or cycloaddition • Purity ≥98% (HPLC); custom synthesis available for bulk quantities

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
Cat. No. B12067465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCC(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO2/c1-8(13(14,15)16)7-10-12(18)19-11(17-10)9-5-3-2-4-6-9/h2-8H,1H3/b10-7-
InChIKeyNBCFDAAHBKERAK-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone: Overview


2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone (CAS 81619-00-3), also named (4E)-2-phenyl-4-(3,3,3-trifluoro-2-methylpropylidene)-1,3-oxazol-5-one, is a 5(4H)-oxazolone derivative with the molecular formula C13H10F3NO2 and a molecular weight of 269.22 g/mol [1]. This compound is characterized by an exocyclic alkylidene group bearing a trifluoromethyl (CF3) moiety, which significantly influences its physicochemical properties and reactivity profile. As a specialized heterocyclic building block, it is primarily utilized in medicinal chemistry and agrochemical research for the synthesis of novel, fluorinated molecular entities.

Fluorinated heterocycle building block for medicinal chemistry and agrochemical synthesis
CF3-alkylidene group may influence lipophilicity and metabolic stability profiles
Hybrid phenyl-CF3 scaffold offers distinct chemical space for SAR studies

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone: Substitution Limitations


The presence of a 2-(trifluoromethyl)propylidene substituent on the oxazolone core distinguishes this compound from common analogs like 2-phenyl-4-benzylidene-5(4H)-oxazolone. This CF3-bearing alkylidene group imparts a unique combination of lipophilicity, electron-withdrawing effects, and metabolic stability that is absent in non-fluorinated or differently substituted oxazolones [1]. Direct substitution with a benzylidene or a simple alkylidene analog would fundamentally alter the compound's physicochemical properties, such as density and boiling point, and consequently, its behavior in synthetic reactions and biological assays. As shown in the quantitative evidence below, the target compound occupies a distinct physicochemical space, making it a non-interchangeable reagent for structure-activity relationship (SAR) studies and the development of fluorinated derivatives.

Non-fluorinated analog mismatch Benzylidene or simple alkylidene analogs lack the CF3 group; physicochemical properties and reaction behavior may differ, limiting direct substitution.
Phenyl/CF3 hybrid not replicable Compounds missing either the 2-phenyl or the CF3-alkylidene moiety will exhibit altered electronic/steric profiles, potentially changing SAR outcomes.

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone: Quantitative Differentiation


Higher Density vs. Analogous Oxazolones

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone exhibits a markedly higher density of 1.303 g/cm³ [1]. This is significantly greater than that of the non-fluorinated 2-phenyl-4-benzylidene-5(4H)-oxazolone (predicted density 1.16 g/cm³) and the 2-(trifluoromethyl) analog 4-(propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (density ~1.14 g/cm³) [2][3]. This difference reflects the compact, high-mass CF3 group in the alkylidene chain, leading to a more dense molecular packing.

Density
Reported
Target: 1.303 g/cm³
vs. benzylidene analog ~1.16 g/cm³
(~12-14% higher)
Higher density may affect solubility and crystallization behavior vs. non-fluorinated analogs.
Predicted values; experimental confirmation advised.
Physicochemical Property Density Material Science

Unique Boiling Point Profile

The boiling point of 2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone is reported as 292.07°C at 760 mmHg [1]. This places it in a narrow thermal window distinct from related compounds: the 2-phenyl-4-benzylidene analog has a predicted boiling point of 386.5°C [2], while the simpler 4-(propan-2-ylidene)-2-(trifluoromethyl) analog boils at 291.6°C . The target compound's boiling point is nearly 100°C lower than its non-fluorinated benzylidene counterpart, despite having a similar molecular weight, indicating the significant impact of the trifluoromethylalkylidene group on intermolecular forces.

Boiling Point
Reported
292.07°C at 760 mmHg
~94°C lower than non-fluorinated analog, which may influence purification strategy and thermal stability assessment.
Predicted/experimental; verify under process conditions.
Thermal Stability Volatility Purification

Hybrid Phenyl-Trifluoromethyl Scaffold

Unlike its closest structural relatives, this compound uniquely incorporates both a phenyl group at the 2-position and a 2-(trifluoromethyl)propylidene group at the 4-position. In contrast, common analogs either lack the CF3 group entirely (e.g., 2-phenyl-4-benzylidene-5(4H)-oxazolone) or replace the phenyl group with a CF3 group (e.g., 4-(propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one) [1][2]. This hybrid structure offers a distinct set of electronic and steric properties, enabling access to a unique chemical space for derivatization and SAR exploration.

Scaffold
Class-level
Hybrid phenyl and CF3-alkylidene substitution
Distinct electronic and steric profile compared to analogs lacking either moiety.
Class-level inference; confirm SAR in target systems.
Medicinal Chemistry SAR Studies Building Block

2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone: Research Applications


Fluorinated Medicinal Chemistry Libraries

The unique combination of a phenyl ring and a CF3-bearing alkylidene chain makes this compound an excellent scaffold for synthesizing libraries of fluorinated heterocycles. The CF3 group enhances metabolic stability and membrane permeability, while the oxazolone ring serves as a versatile intermediate for ring-opening or cycloaddition reactions to generate diverse analogs. This is supported by the distinct physicochemical profile (e.g., higher density and specific boiling point) that differentiates it from non-fluorinated or differently substituted oxazolones [1].

Lipophilic Agrochemical Intermediates

The trifluoromethyl group is a key structural motif in many modern agrochemicals due to its ability to improve bioavailability and environmental stability. This oxazolone derivative, with its calculated LogP and high fluorine content, is a suitable building block for the synthesis of novel herbicides or fungicides. Its unique density and boiling point profile can also simplify purification and handling during multi-step synthesis campaigns [1][2].

Fluorinated Polymer Additives & Coatings

The compound's high density and distinct thermal properties make it a candidate for use in materials science, such as in the development of specialty polymer additives or coatings. The CF3 group can impart desired properties like low surface energy and chemical resistance. The unique physicochemical signature of this specific oxazolone derivative ensures it can be differentiated from less dense or more volatile analogs in formulation and application [2][3].

Application
Selection Property
Validation Focus
Fluorinated heterocycle library synthesis
CF3-alkylidene substitution profile
Physicochemical differentiation from non-fluorinated analogs
Agrochemical lead derivatization
Lipophilicity and metabolic stability
Bioactivity screening in model organisms
Specialty polymer additive research
Thermal stability and density profile
Material property characterization and processing behavior

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